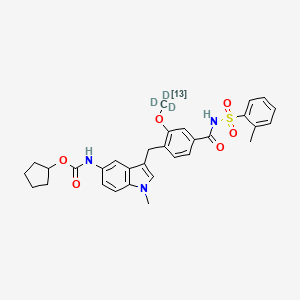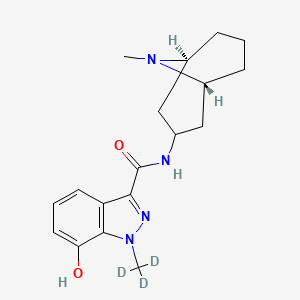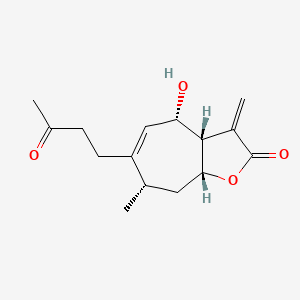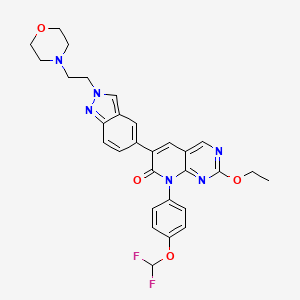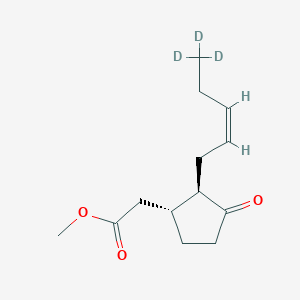
(Rac)-trans Jasmonic acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-trans Jasmonic acid-d3 is a deuterium-labeled analog of jasmonic acid, a plant hormone that plays a crucial role in plant growth, development, and stress responses. The deuterium labeling allows for the tracking and study of jasmonic acid’s metabolic pathways and mechanisms in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-trans Jasmonic acid-d3 typically involves the incorporation of deuterium into the jasmonic acid molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in jasmonic acid with deuterium atoms using deuterated reagents under specific reaction conditions.
Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of jasmonic acid, ensuring that the final product contains deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium into the jasmonic acid molecule.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-trans Jasmonic acid-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to jasmonic acid derivatives through oxidation reactions.
Reduction: Reduction of jasmonic acid to its corresponding alcohol.
Substitution: Substitution reactions where functional groups on the jasmonic acid molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various jasmonic acid derivatives, such as methyl jasmonate and jasmonic acid conjugates, which have distinct biological activities and applications.
Wissenschaftliche Forschungsanwendungen
(Rac)-trans Jasmonic acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of jasmonic acid.
Biology: Helps in studying the role of jasmonic acid in plant growth, development, and stress responses.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the fragrance industry due to its role as a constituent of essential oils.
Wirkmechanismus
The mechanism of action of (Rac)-trans Jasmonic acid-d3 involves its interaction with specific molecular targets and pathways in plants. Jasmonic acid and its derivatives bind to receptors and activate signaling pathways that regulate gene expression, leading to various physiological responses. These pathways include:
Jasmonate Signaling Pathway: Involves the perception of jasmonic acid by receptors, leading to the activation of transcription factors and the expression of jasmonate-responsive genes.
Crosstalk with Other Hormones: Jasmonic acid interacts with other plant hormones, such as salicylic acid and ethylene, to modulate plant responses to biotic and abiotic stresses.
Vergleich Mit ähnlichen Verbindungen
(Rac)-trans Jasmonic acid-d3 can be compared with other similar compounds, such as:
Methyl Jasmonate: A methyl ester derivative of jasmonic acid with similar biological activities.
Jasmonic Acid Isoleucine Conjugate: A conjugate of jasmonic acid with isoleucine, which plays a role in jasmonate signaling.
12-Oxo-Phytodienoic Acid: A precursor in the biosynthesis of jasmonic acid with distinct biological functions.
Eigenschaften
Molekularformel |
C13H20O3 |
|---|---|
Molekulargewicht |
227.31 g/mol |
IUPAC-Name |
methyl 2-[(1R,2R)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11-/m1/s1/i1D3 |
InChI-Schlüssel |
GEWDNTWNSAZUDX-WKJAJORKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)OC |
Kanonische SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





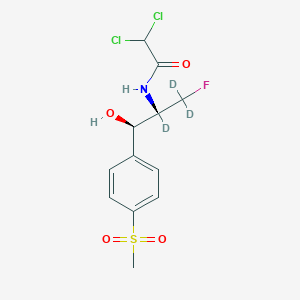
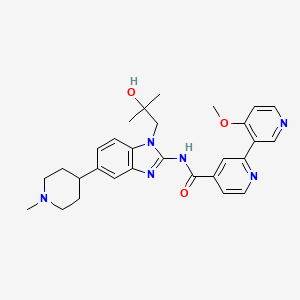

![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)

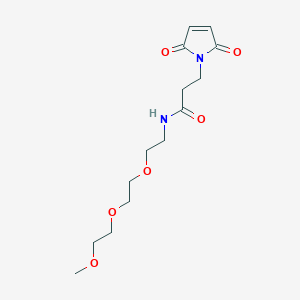
![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
